4-(Benzyloxy)-3-iodopyridine

Descripción general

Descripción

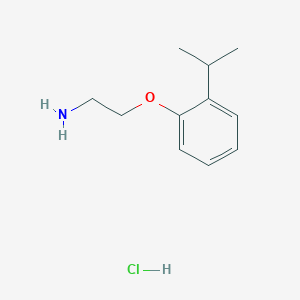

4-(Benzyloxy)-3-iodopyridine (4-BOP) is a heterocyclic aromatic compound containing an oxygen, iodine, and nitrogen atom in the same ring. It is widely used in organic synthesis and has found applications in a variety of scientific research fields.

Aplicaciones Científicas De Investigación

Synthesis of Chalcone Derivatives

4-(Benzyloxy)-3-iodopyridine: is used in the synthesis of novel chalcone derivatives. These compounds are synthesized by coupling with aromatic substituted aldehydes and have shown wide applications in pharmaceutical and medicinal chemistry . The antimicrobial activity of these chalcone derivatives has been a significant area of study, providing insights into their potential as therapeutic agents.

Antimicrobial Activity

The synthesized chalcone compounds derived from 4-(Benzyloxy)-3-iodopyridine have been characterized and screened for antimicrobial activity . This application is crucial in the development of new antibiotics and understanding the mechanism of action against various microbial strains.

Enantioselective Synthesis

This compound has been utilized in the enantioselective synthesis of neurotrophic compounds such as (-)-talaumidin. The ability to create enantiomerically pure substances is vital for the development of drugs with specific biological activities .

Catalyst in Organic Reactions

4-(Benzyloxy)-3-iodopyridine: derivatives have been found to act as catalysts in various organic reactions, including the epoxidation of alkenes and the ring-opening of epoxides. This application is essential for creating more efficient and selective synthetic pathways in organic chemistry.

Depigmenting Agent

Derivatives of 4-(Benzyloxy)-3-iodopyridine have been used as depigmenting agents. This application is particularly relevant in the cosmetic industry for the development of skin lightening products .

Synthesis of Hetaryl-Azophenol Dyes

The compound plays a role in the synthesis of hetaryl-azophenol dyes, which are used for polyester fiber dyeing and in the rubber industry . These dyes are valued for their colorfastness and vibrancy.

Protecting Group in Peptide Synthesis

In peptide synthesis, 4-(Benzyloxy)-3-iodopyridine is used to introduce protecting groups that safeguard reactive amino acid side chains during the synthesis process. This application is fundamental in the field of biochemistry and drug design.

Building Block for Biologically Active Compounds

Lastly, it serves as a chiral building block in the synthesis of biologically active compounds, including natural products and pharmaceuticals. This application underscores the importance of 4-(Benzyloxy)-3-iodopyridine in the discovery and development of new drugs.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, plays a significant role in the synthesis of various biologically active compounds .

Result of Action

Compounds involved in suzuki–miyaura cross-coupling reactions are known to form new carbon–carbon bonds, which can lead to the synthesis of various biologically active compounds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is known for its mild reaction conditions and functional group tolerance .

Propiedades

IUPAC Name |

3-iodo-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHGYZCSPVQORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)